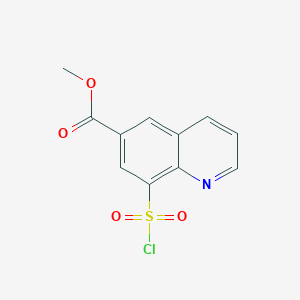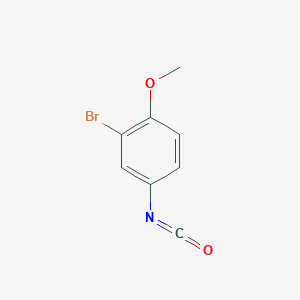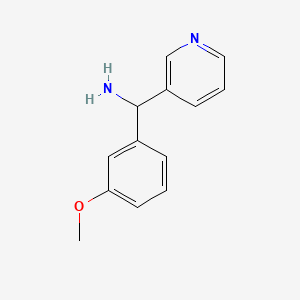
2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide, also known as 5-methoxy-2-methyl-4-nitroaniline-2-chloroacetamide, is a synthetic compound used in a variety of scientific research applications. It is a derivative of aniline, a simple aromatic amine, and has a unique chemical structure that makes it a useful tool for scientists in various fields of study. This compound is relatively easy to synthesize and has a variety of biochemical and physiological effects that make it a valuable tool for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide is a useful tool for scientists in various fields of research. It has been used in studies of the structure and function of proteins, as well as in studies of enzyme inhibition, drug metabolism, and signal transduction pathways. It has also been used in the development of new drugs, as well as in the study of drug resistance in bacteria and other organisms.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide is not fully understood. However, it is thought to interact with proteins and enzymes in a manner similar to other aniline derivatives. It is believed to bind to active sites on proteins and enzymes, inhibiting their activity and leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other molecules, as well as to induce changes in gene expression and cell signaling pathways. It has also been shown to have an effect on the metabolism of drugs and other compounds, as well as to affect the growth and development of organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide in laboratory experiments is its relatively low cost and easy availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that the compound is relatively unstable and can degrade over time, so it is important to store it properly and use it within a reasonable timeframe.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide. One possibility is to further investigate its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be conducted to explore its potential applications in drug development and other areas of research. It could also be used as a tool to investigate the effects of environmental pollutants on human health, as well as its potential as an anti-cancer agent. Finally, further research could be conducted to explore its potential as a drug delivery system and its ability to target specific cells and tissues.
Synthesemethoden
2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide can be synthesized by reacting 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitroaniline with 2-chloroacetamide in an aqueous solution. This reaction is carried out in the presence of a base, such as sodium hydroxide, and is followed by the addition of a reducing agent such as sodium borohydride. The resulting product is a yellow-colored solid that can be isolated and purified by column chromatography.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide involves the reaction of 2-chloroacetyl chloride with 5-methoxy-2-methyl-4-nitroaniline in the presence of a base to form the intermediate 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide. The intermediate is then purified to obtain the final product.", "Starting Materials": [ "2-chloroacetyl chloride", "5-methoxy-2-methyl-4-nitroaniline", "Base (e.g. triethylamine)", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Dissolve 5-methoxy-2-methyl-4-nitroaniline in a solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution.", "Step 3: Slowly add 2-chloroacetyl chloride to the solution while stirring.", "Step 4: Allow the reaction mixture to stir at room temperature for several hours.", "Step 5: Quench the reaction by adding water to the mixture.", "Step 6: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 7: Purify the product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
379255-45-5 |
Molekularformel |
C10H11ClN2O4 |
Molekulargewicht |
258.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)



![7,7-difluorobicyclo[4.1.0]heptan-2-one](/img/structure/B6144723.png)
![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)
![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)